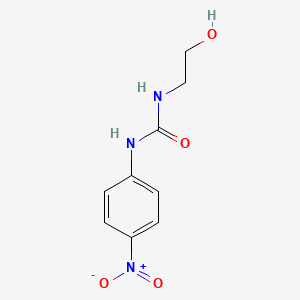

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea

描述

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea is a urea derivative synthesized via the reaction of 4-nitrophenyl isocyanate with ethanolamine in dimethylformamide (DMF) at 40°C, yielding a yellow solid with a 66% yield . This compound has been studied in the context of anion receptor chemistry, where its structure—comprising a 2-hydroxyethyl group and a 4-nitrophenyl moiety—facilitates interactions with anions through hydrogen bonding and π-electron effects .

属性

分子式 |

C9H11N3O4 |

|---|---|

分子量 |

225.20 g/mol |

IUPAC 名称 |

1-(2-hydroxyethyl)-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C9H11N3O4/c13-6-5-10-9(14)11-7-1-3-8(4-2-7)12(15)16/h1-4,13H,5-6H2,(H2,10,11,14) |

InChI 键 |

CTLLVOJBVPFXHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC(=O)NCCO)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural Features and Activities of Selected Urea Derivatives

Physicochemical Properties

- Electron Effects : The 4-nitrophenyl group is a common feature, providing electron-withdrawing effects that stabilize charge transfer in anion receptors .

- Solubility : Hydroxyethyl and imidazolyl groups enhance water solubility compared to purely aromatic derivatives (e.g., pyrinuron) .

Research Findings and Implications

Structural-Activity Relationships: The nitro group’s position and additional functional groups (e.g., azetidinone, pyridyl) dictate biological efficacy. For example, azetidinone in Compound 7f enhances antimicrobial activity, while pyridyl in pyrinuron is essential for rodenticidal action .

Synthetic Flexibility : Urea derivatives can be tailored using diverse amines, enabling rapid exploration of structure-activity relationships (e.g., S16 vs. target compound) .

Therapeutic Potential: Compounds like those in (urease inhibitors) and S16 (kinase inhibitors) highlight the urea scaffold’s versatility in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。